![molecular formula C8H9Cl2NO B169556 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS No. 19062-16-9](/img/structure/B169556.png)
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical compound with the linear formula C8H9CL2NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2NO/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11/h1-3,7,12H,4,11H2 . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Analytical and Synthetic Applications
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its derivatives have been explored in various analytical and synthetic contexts. For example, derivatives of this compound have been utilized in the test purchase, identification, and synthesis of substances for research purposes. The analytical techniques employed include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography to confirm the identity and purity of synthesized compounds (Power et al., 2015).
Corrosion Inhibition
Research on derivatives of this compound has also extended into the field of corrosion inhibition. Studies involving quantum chemical and molecular dynamics simulation have been conducted to evaluate the inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, indicating the potential of these compounds in protective coatings and materials engineering (Kaya et al., 2016).
Polymorphism and Co-crystal Formation
Investigations into the polymorphism and co-crystal formation of compounds structurally related to this compound have shed light on their potential in drug formulation and development. The study of polymorphism is crucial for understanding the stability, solubility, and bioavailability of pharmaceutical compounds (Zhoujin et al., 2022).
Biotransformation and Synthesis of Chiral Intermediates
The biotransformation of related compounds has been explored for the synthesis of chiral intermediates, such as those used in the production of antifungal agents. A novel whole-cell-mediated biocatalytic route has been developed for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the application of biotechnology in producing chiral intermediates for pharmaceuticals (Miao et al., 2019).
Molecular Dynamics and Chemical Properties
Further research has involved the conformational analyses of related compounds to understand their chemical properties and interactions. This research is fundamental in the design of drugs and materials with desired physical and chemical characteristics (Nitek et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRKTIWYKAIGEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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